N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
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Overview
Description
Acetamide derivatives, such as N-substituted acetamides, are a class of compounds that have been studied for their potential uses in medicinal chemistry . They often exhibit a variety of pharmacological actions and have been employed as active ingredients in drug design and production .
Synthesis Analysis
The synthesis of sulfonamide-based indole analogs, which are structurally similar to the compound you asked about, has been described in the literature . These compounds are synthesized by a variety of techniques and have been shown to exhibit strong antimicrobial actions .Molecular Structure Analysis
The molecular structure of compounds similar to the one you asked about has been studied using various spectroscopic techniques such as IR, 1HNMR, 13CNMR, and elemental analysis . These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, indole-sulfonamide undergoes substitution, primarily at the C-3 position .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, the melting and boiling points, solubility, and pH of acetamides have been reported .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-19(17,18)15-8-4-5-11-6-7-12(9-13(11)15)14-10(2)16/h6-7,9H,3-5,8H2,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDCYYBTHNJPQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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